4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexene-1-carboxylic acid
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Description
4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexene-1-carboxylic acid, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (RIMA). It is a type of antidepressant drug that is used to treat major depressive disorder and social anxiety disorder.
Scientific Research Applications
Synthesis and Chemical Reactions
Research has delved into the synthesis of related cyclohexene carboxylate compounds and their reactions, providing a foundation for understanding the applications of the specified chemical. For instance, the study by Kirillov et al. (2012) discusses the synthesis of methyl-1-(1-aryl-3-arylamino-3-oxo-2-cyanopropyl)cyclohexane carboxylates, highlighting the analgesic activity and low toxicity of these compounds, which could hint at the therapeutic potential of similar structures (Kirillov, Makhmudov, Nikiforova, & Mardanova, 2012). Furthermore, Rao and Bhaskar (1993) have explored the synthesis of 1-methylbicyclo[2.2.2]oct-2-enecarboxylate derivatives from cyclohexadienes, demonstrating the versatility of cyclohexene derivatives in synthesizing complex structures (Rao & Bhaskar, 1993).
Photoreactivity and Modifications
The photoreactivity of cyclohexene derivatives, such as the addition of acetic acid to cyclohexene derivatives discussed by Leong et al. (1973), provides insights into the chemical behavior under light exposure, which is relevant for understanding the reactivity of similar compounds (Leong, Imagawa, Kimoto, & Kawanisi, 1973). Additionally, Keating and Armstrong (1996) introduced the concept of a "universal isocyanide" that enables postcondensation modification of Ugi four-component condensation products, using 1-isocyanocyclohexene as the isocyanide input. This showcases the potential for structural modifications and synthesis of diverse structures (Keating & Armstrong, 1996).
Host-Guest Complexation
The study on host-guest complexation of aromatic carboxylic acids by β-Cyclodextrins monosubstituted at C6 by linear and cyclic alkyl triamines by Kean et al. (1999) demonstrates the interaction of cyclohexene derivatives with other molecules, which is significant for understanding their potential in molecular recognition and supramolecular chemistry (Kean, May, Clements, Easton, & Lincoln, 1999).
properties
IUPAC Name |
4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-9-4-6-10(7-5-9)11(15)16/h6,9H,4-5,7-8H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIRHZKJMUZKPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(=CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexene-1-carboxylic acid |
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